molecular formula C16H18N2O3S2 B2680917 Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate CAS No. 540760-15-4

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate

Cat. No. B2680917
CAS RN: 540760-15-4
M. Wt: 350.45
InChI Key: KXUBPTLNPFBXJM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate, also known as ETAA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ETAA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate is a significant derivative in thiazole chemistry, used in various synthetic processes. For instance, it is utilized in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially acting as schistosomicidal agents (El-kerdawy et al., 1989). Additionally, transformations of similar thiazole derivatives have led to the creation of compounds like (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which are synthesized from related precursors (Žugelj et al., 2009).

Applications in Corrosion Inhibition

In the field of industrial materials, derivatives of thiazole, including ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate, are explored for their corrosion inhibition properties. Compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been investigated for their efficiency in protecting mild steel, showing high effectiveness in preventing corrosion (Dohare et al., 2017).

Antimicrobial and Biological Studies

The derivatives of ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate have been extensively studied for their antimicrobial activities. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its modified derivatives demonstrate significant antimicrobial properties against various bacterial and fungal strains (Desai et al., 2019). Similarly, other thiazolo[4,5-d]pyrimidines synthesized from related compounds have shown notable inhibitory effects against certain Gram-positive bacteria and yeasts (Balkan et al., 2001).

Pharmaceutical and Drug Discovery

In the realm of drug discovery, derivatives of thiazole such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, related to ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate, are investigated for their potential as glutaminase inhibitors. These compounds show promising results in inhibiting the growth of certain cancer cells (Shukla et al., 2012).

Quantum Chemical Studies

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate and its derivatives also play a role in advanced quantum chemical studies. For example, ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been studied for their nonlinear optical (NLO) properties and charge transfer capabilities, indicating their significance in technological applications (Haroon et al., 2019).

Mechanism of Action

properties

IUPAC Name

ethyl 4-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-4-21-15(20)14-11(3)17-16(23-14)18-13(19)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUBPTLNPFBXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(2-(p-tolylthio)acetamido)thiazole-5-carboxylate

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